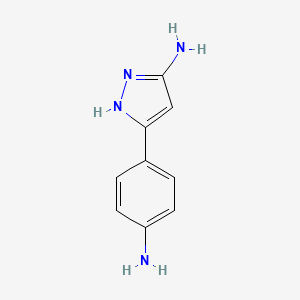

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRDVUFISVOFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents, and this specific derivative, featuring two reactive amino groups, serves as a versatile synthon for creating extensive chemical libraries.[1][2] This document details a robust and reproducible synthetic pathway, explains the mechanistic rationale behind the experimental choices, and presents a comprehensive characterization protocol to ensure the structural integrity and purity of the final compound. The methodologies are designed for researchers, chemists, and professionals in the field of drug development, providing both practical, step-by-step instructions and the underlying scientific principles.

Introduction: The Significance of the Aminopyrazole Scaffold

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities.[3][4] Molecules incorporating the pyrazole nucleus have been successfully developed into FDA-approved drugs for treating a range of conditions, including cancer, inflammation, and infectious diseases.[1] The compound this compound is particularly valuable due to its structural features. It possesses a 3,5-diaminopyrazole core attached to a para-substituted aminophenyl ring. This arrangement offers multiple points for chemical modification, making it an ideal building block for combinatorial chemistry and the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5][6] The presence of the primary aromatic amine and the 3-amino group on the pyrazole ring allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for modern drug design.

Synthetic Strategy and Rationale

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[7][8][9] This approach is favored for its reliability, high yields, and the ready availability of starting materials. The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[7]

Our selected pathway begins with the synthesis of the key intermediate, 3-(4-aminophenyl)-3-oxopropanenitrile, from commercially available 4-aminoacetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the target compound.

Synthetic Pathway Overview

The two-step synthesis is outlined below. The first step involves the formation of the β-ketonitrile, and the second is the pyrazole ring formation.

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. soc.chim.it [soc.chim.it]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

Abstract

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring both a pyrazole ring and an aniline moiety, presents a unique combination of chemical functionalities that are pivotal for molecular interactions with biological targets. The aminopyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, recognized for its role in kinase inhibition and other signaling pathways.[1][2] This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine. We will delve into its structural and electronic characteristics, and outline detailed, field-proven methodologies for the experimental determination of its key descriptive parameters, including solubility, pKa, and lipophilicity (LogP). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and optimization of pyrazole-based compounds.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in the architecture of many biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The addition of an amino group to the pyrazole ring, as seen in 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, further enhances its potential for forming crucial hydrogen bonds with protein active sites, a key aspect in rational drug design. The presence of the 4-aminophenyl substituent introduces another site for interaction and potential metabolic activity, making a thorough understanding of its physicochemical profile imperative for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will systematically explore the foundational physicochemical characteristics of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, providing both theoretical context and practical experimental workflows.

Molecular Structure and Basic Properties

The foundational attributes of a molecule are dictated by its structure. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, these are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀N₄ | - |

| Molecular Weight | 174.20 g/mol | [6] |

| CAS Number | 60706-60-7 | - |

| Predicted Boiling Point | 498.6 ± 35.0 °C | - |

| Predicted Density | 1.331 ± 0.06 g/cm³ | - |

| Predicted pKa | 15.33 ± 0.10 | - |

It is important to note that the boiling point, density, and pKa values are predicted and should be experimentally verified for accurate application in research and development.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and the protons of the two amino groups. The protons of the aminophenyl group will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The pyrazole ring proton will appear as a singlet. The protons of the NH₂ groups will likely appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the symmetry of the molecule. The chemical shifts of the carbons in the phenyl and pyrazole rings will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, the key expected IR absorptions are:

-

N-H Stretching: Two distinct bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) groups.

-

C-N Stretching: Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ region.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl and pyrazole rings.

-

N-H Bending: A band around 1650-1580 cm⁻¹ is expected for the primary amine scissoring vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, the molecular ion peak (M+) would be expected at m/z = 174.20. The fragmentation pattern can provide further structural information.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Solubility

Aqueous solubility is a crucial factor for oral bioavailability. The "shake-flask" method is a gold standard for determining thermodynamic solubility.[8]

Caption: Workflow for shake-flask solubility determination.

-

Causality: Using a buffer at physiological pH (7.4) is essential for mimicking the conditions in the small intestine where most drug absorption occurs. Equilibration for an extended period ensures that a true thermodynamic equilibrium is reached between the dissolved and solid states of the compound.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. 5-(4-aminophenyl)-2H-pyrazol-3-ylamine has two basic amino groups and a potentially acidic N-H on the pyrazole ring. Potentiometric titration is a robust method for pKa determination.

Caption: Workflow for potentiometric pKa determination.

-

Trustworthiness: This method is self-validating as the shape of the titration curve and the sharpness of the inflection points provide a clear indication of the accuracy of the measurement.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's ability to cross cell membranes. The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable way to estimate LogP.

Caption: Workflow for HPLC-based LogP determination.

-

Expertise & Experience: The choice of a reversed-phase (RP) HPLC column and an appropriate mobile phase is critical. A C18 column is commonly used to mimic the lipophilic environment of biological membranes. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

Conclusion

The physicochemical properties of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine are integral to its potential as a drug candidate. This guide has provided a framework for understanding and experimentally determining these crucial parameters. A thorough characterization of its solubility, pKa, and LogP, in conjunction with detailed spectroscopic analysis, will empower researchers to make informed decisions in the design and development of novel therapeutics based on this promising aminopyrazole scaffold. The methodologies outlined herein are robust and widely accepted in the pharmaceutical industry, ensuring the generation of reliable and reproducible data.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. National Institutes of Health. Available at: [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

-

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available at: [Link]

-

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available at: [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

1H-Pyrazol-3-amine, 5-methyl-. PubChem - NIH. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Institutes of Health. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. Available at: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

-

Pyrazol-3-ylamine. PubChem. Available at: [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

N-ethyl-5-phenyl-1H-pyrazol-3-amine. Chemical Synthesis Database. Available at: [Link]

-

Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. ResearchGate. Available at: [Link]

-

Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

-

(PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

-

3-(4-ethylphenyl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 1h-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine for Pharmaceutical Development

Foreword: The Architectural Blueprint of a Molecule

In modern drug development, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a foundational pillar for ensuring safety, efficacy, and stability.[1][2] The arrangement of molecules in a crystalline solid dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4][5] For pyrazole derivatives such as 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, which are cornerstones in medicinal chemistry for their diverse pharmacological activities, a thorough solid-state characterization is paramount.[6][7]

This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices and to integrate orthogonal techniques for a self-validating, holistic understanding of the material.

The Prerequisite: High-Quality Crystal Growth

The definitive elucidation of a crystal structure via Single-Crystal X-ray Diffraction (SC-XRD) is fundamentally dependent on the quality of the single crystal itself. A suitable crystal should be a well-ordered, single lattice, typically between 0.05 and 0.2 mm in size, and free of significant defects.[8] The process of obtaining such crystals is a systematic exploration of crystallization conditions.

Rationale for Method Selection: The choice of crystallization method and solvent is governed by the molecule's solubility profile and thermodynamic properties. The goal is to achieve a state of supersaturation from which the solute can slowly and orderly precipitate.

Common Crystallization Protocols:

-

Slow Solvent Evaporation:

-

Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near-saturation at room temperature. The solvent should be one in which the compound has moderate solubility.

-

Filter the solution to remove any particulate impurities.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Store in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Solvent/Anti-Solvent):

-

Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble.

-

Over time, the anti-solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

-

-

Slow Cooling:

-

Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution. This can be achieved by transferring the container to a Dewar flask filled with warm water or by using a programmable cooling apparatus.

-

The gradual decrease in temperature reduces solubility, leading to crystal formation.

-

The following diagram illustrates the decision-making workflow for selecting a crystallization strategy.

Caption: Workflow for selecting a crystal growth method.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[9][10] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[8][11]

Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a polarizing microscope and mounted on a goniometer head, often using cryo-oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[6] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated.[12] A series of diffraction images are collected by a detector as the crystal rotates.[6][9]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

The entire SC-XRD workflow is a systematic process from sample to structure.

Caption: The experimental and computational workflow of SC-XRD.

| Parameter | Hypothetical Data for this compound | Significance |

| Chemical Formula | C₉H₁₀N₄ | Confirms the elemental composition of the unit cell contents. |

| Formula Weight | 174.21 | Molar mass of the molecule. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[6] |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.2 | Dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | Angles of the unit cell. |

| Volume (ų) | 925.4 | Volume of a single unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the data; lower is better. |

Table 1: Hypothetical crystallographic data table. Data is illustrative, based on common values for similar pyrazole derivatives.[13]

Bulk Material Analysis & Polymorphism: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single perfect crystal, PXRD analyzes a bulk powder sample, providing a statistical average of the crystalline material present.[14] This makes it an indispensable tool for pharmaceutical quality control, phase identification, and polymorphism screening.[15][16]

Polymorphism: The Critical Challenge

Polymorphism is the ability of a compound to exist in two or more crystalline forms.[3][4][17] Different polymorphs can have dramatically different physical properties, impacting drug performance and stability.[5][18] The sudden appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously occurred with the HIV drug Ritonavir (Norvir).[3] Therefore, a comprehensive polymorphic screen is a regulatory requirement.

PXRD Protocol for Polymorphism Screening:

-

Sample Preparation: A small amount of the bulk powder is gently packed into a sample holder to ensure a flat surface and random orientation of crystallites.[19]

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for a specific crystalline phase.[14]

-

This experimental pattern can be compared to a pattern calculated from the SC-XRD data to confirm phase purity.

-

Different polymorphs will produce distinct PXRD patterns.[15][16]

-

High-throughput screening under various conditions (solvents, temperatures, pressures) is often employed to discover different polymorphic forms.[20]

-

Orthogonal Validation: Complementary Analytical Techniques

Reliance on a single analytical technique is insufficient for comprehensive solid-state characterization. Orthogonal methods that probe different material properties are used to validate and enrich the diffraction data.

Thermal Analysis: DSC and TGA

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability and phase behavior of a material.[21][22][23]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It can detect thermal events like melting, crystallization, and solid-solid phase transitions, which are hallmarks of polymorphism.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[21] It is used to determine thermal stability, decomposition temperatures, and to identify the presence of solvates (pseudopolymorphs) by detecting mass loss at specific temperatures.

| Technique | Parameter Measured | Typical Information Gained |

| DSC | Heat Flow (mW) | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Glass Transition (T₉), Polymorphic Transitions |

| TGA | Mass Change (%) | Decomposition Temperature (Tₔ), Presence of Solvates/Hydrates, Thermal Stability |

Table 2: Summary of thermal analysis techniques and their applications in solid-state characterization.[24]

Spectroscopic Analysis: FTIR and NMR

Spectroscopic techniques probe the molecular-level environment and can be sensitive to changes in crystal packing and intermolecular interactions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by the sample, identifying molecular vibrations. The positions and shapes of peaks, particularly those related to N-H and C=O stretching, can shift depending on the hydrogen bonding network within the crystal.[25][26][27] Comparing the FTIR spectra of different polymorphs can reveal differences in their intermolecular interactions.

-

Solid-State NMR (ssNMR) Spectroscopy: While solution-state NMR provides information on the averaged molecular structure, ssNMR is sensitive to the local environment of atoms in the solid state. Different polymorphs can give rise to distinct ssNMR spectra due to differences in molecular conformation and crystal packing.

In Silico Analysis: Computational Crystal Structure Prediction and Interaction Analysis

Computational methods are increasingly used to predict and understand the solid-state landscape of a pharmaceutical compound.

Crystal Structure Prediction (CSP):

CSP algorithms generate a landscape of plausible crystal structures based on the molecule's 2D chemical structure, ranking them by their calculated lattice energy.[28][29][30]

Role and Rationale:

-

Risk Mitigation: CSP can predict the existence of more stable polymorphs that may not have been found experimentally.[31] This allows for a targeted experimental search, mitigating the risk of a late-appearing, problematic crystal form.

-

Understanding Polymorphism: The energy landscape helps rationalize why certain forms are observed and what the energetic relationships are between them.[28]

The synergy between computational prediction and experimental validation is a powerful modern approach.

Caption: Synergy between computational and experimental methods.

Analysis of Intermolecular Interactions: Once a crystal structure is solved, computational tools can be used to quantify the non-covalent interactions (e.g., hydrogen bonds, π-π stacking, van der Waals forces) that stabilize the crystal lattice. This provides a deep, mechanistic understanding of why the molecules adopt their specific packing arrangement.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates experimental rigor with computational insight. It begins with the meticulous work of growing high-quality single crystals, proceeds to definitive structural elucidation by SC-XRD, and is validated through bulk analysis with PXRD and complementary thermal and spectroscopic techniques. Modern approaches further leverage the predictive power of CSP to ensure a thorough understanding of the polymorphic landscape. This comprehensive, self-validating system of analysis is not just a matter of scientific best practice; it is a critical component of risk management and rational drug product development, ensuring that the final therapeutic is safe, stable, and effective.

References

- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.

- OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.

- PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores.

- Ivanov, I. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutics.

- University College London. (n.d.). Crystal Structure Prediction. UCL.

- CCDC. (2021). What is Crystal Structure Prediction? And why is it so difficult?. CCDC.

- MDPI. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Molecules.

- Wikipedia. (n.d.). Crystal structure prediction. Wikipedia.

- All About Drugs. (n.d.). Polymorphism. All About Drugs.

- Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv.

- MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. Crystals.

- XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. XtalPi.

- Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure.

- Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. JCI.

- AZoM. (2024). Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. AZoM.

- Malvern Panalytical. (2022). Guidelines for quality powder x-ray diffraction pattern for pharmaceutical samples. Malvern Panalytical.

- Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek.

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.

- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.

- Ciszak, E. (1993). The role of crystallography in drug design. NIH.

- Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals.

- ResearchGate. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA.

- ASM International. (n.d.). Single-Crystal X-Ray Diffraction. ASM Digital Library.

- NIH. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.

- Holodiag. (2022). TGA and DSC are key thermal analyses for solid state characterization. Holodiag.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.

- Microbioz India. (2024). TGA vs DSC: Which Method is Best for Your Material Characterization?. Microbioz India.

- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate.

- Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.

- ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.

- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.

- JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

- ResearchGate. (n.d.). Solid-State Characterization and Techniques. ResearchGate.

- Chemistry For Everyone. (2025). How Does DSC Complement Thermogravimetric Analysis (TGA)?. YouTube.

- PubMed. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dl.asminternational.org [dl.asminternational.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. pulstec.net [pulstec.net]

- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 17. Polymorphism – All About Drugs [allfordrugs.com]

- 18. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 19. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]

- 20. azom.com [azom.com]

- 21. microbiozindia.com [microbiozindia.com]

- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. jocpr.com [jocpr.com]

- 27. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Crystal Structure Prediction [mme-ucl.github.io]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 30. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 31. en.xtalpi.com [en.xtalpi.com]

Spectroscopic Characterization of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole core substituted with an aminophenyl group at the 5-position and an amino group at the 3-position. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Accurate structural characterization is a critical first step in the discovery and development of new therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of newly synthesized compounds. This guide provides a comprehensive analysis of the expected spectroscopic data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Molecular Structure and Tautomerism:

It is important to note that 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine can exist in different tautomeric forms. The tautomerism of the pyrazole ring is a well-documented phenomenon.[3] The structure and spectroscopic data presented in this guide are for the 2H-pyrazol tautomer, which is often a stable form for such substituted pyrazoles.

Figure 1: Chemical structure of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related aminopyrazole structures, the following ¹H and ¹³C NMR spectral data are predicted for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| ~11.5 | br s | 1H | Pyrazole N-H | The N-H proton of the pyrazole ring is expected to be deshielded and exchangeable, appearing as a broad singlet at a downfield chemical shift. |

| ~7.45 | d, J = 8.5 Hz | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-donating amino group and are expected to be shielded relative to the other phenyl protons. They will appear as a doublet due to coupling with H-3' and H-5'. |

| ~6.60 | d, J = 8.5 Hz | 2H | H-3', H-5' | These aromatic protons are meta to the amino group and ortho to the pyrazole ring. They are expected to be more shielded and will appear as a doublet. |

| ~5.70 | s | 1H | H-4 | The proton on the pyrazole ring is a singlet and is expected in this region for similar 3,5-disubstituted pyrazoles. |

| ~5.10 | br s | 2H | Phenyl-NH₂ | The protons of the aniline amino group are expected to appear as a broad singlet due to quadrupole broadening and exchange. |

| ~4.80 | br s | 2H | Pyrazole-NH₂ | The protons of the amino group on the pyrazole ring are also expected to be a broad singlet. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| ~158.0 | C-3 | The carbon bearing the amino group on the pyrazole ring is expected to be significantly deshielded. |

| ~150.0 | C-5 | The carbon attached to the aminophenyl group is also expected to be deshielded. |

| ~148.0 | C-4' | The aromatic carbon bearing the amino group is expected to have a downfield chemical shift due to the deshielding effect of the nitrogen atom. |

| ~128.0 | C-2', C-6' | These aromatic carbons are expected in the typical aromatic region. |

| ~118.0 | C-1' | The ipso-carbon of the phenyl ring attached to the pyrazole is expected to be shielded. |

| ~113.5 | C-3', C-5' | These aromatic carbons, ortho to the amino group, are expected to be shielded due to the electron-donating effect of the nitrogen. |

| ~90.0 | C-4 | The carbon at the 4-position of the pyrazole ring is expected to be significantly shielded. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 14 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz before Fourier transformation to improve the appearance of the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine would exhibit characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Predicted IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality Behind Prediction |

| 3450 - 3200 | Strong, Broad | N-H stretching (amines and pyrazole) | The presence of multiple N-H groups will result in a broad absorption band in this region due to hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretching | Characteristic stretching vibrations of C-H bonds on the phenyl and pyrazole rings. |

| ~1620 | Strong | C=N stretching (pyrazole ring) | The C=N bond within the pyrazole ring is expected to have a strong absorption in this region. |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) | These are characteristic skeletal vibrations of the phenyl ring. |

| ~830 | Strong | para-disubstituted C-H bending | A strong out-of-plane bending vibration is characteristic of 1,4-disubstituted benzene rings. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality IR spectrum of the solid compound.

Methodology:

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): m/z 174. The molecular ion peak is expected to be reasonably intense due to the aromatic nature of the compound.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z 147): A common fragmentation pathway for pyrazoles.

-

Loss of NH₂ (m/z 158): Cleavage of the amino group from the pyrazole or phenyl ring.

-

Fragments corresponding to the aminophenyl cation (m/z 92) and the pyrazole-amine cation (m/z 82) are also plausible.

-

Figure 3: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

-

Ionization:

-

Use electron ionization (EI) with a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Use a high-resolution mass spectrometer to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and key fragments.

-

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass spectroscopic data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectral data. It is imperative that these predicted data are confirmed through experimental verification. This guide serves as a foundational resource for researchers working on the synthesis and characterization of novel aminopyrazole derivatives, facilitating their efforts in the development of new chemical entities with potential therapeutic applications.

References

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

-

Pyrazol-3-ylamine | C3H5N3 | CID 74561. PubChem. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]

-

Synthesis of Some New Pyrazoles. (2017). DergiPark. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). MDPI. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2022). PubMed. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine Derivatives: A Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of pharmacologically active agents.[1][2] Among its myriad forms, the 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine core has garnered significant attention as a versatile template for designing potent and selective therapeutic agents. This guide provides an in-depth technical analysis of the biological activities associated with this specific class of pyrazole derivatives, with a primary focus on their anticancer properties. We will explore their mechanisms of action, delve into structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and discuss the future trajectory of these promising compounds in drug development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazoles, five-membered rings with two adjacent nitrogen atoms, are a cornerstone of this chemical space.[1][2][3] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6][7][8][9]

The this compound scaffold is particularly noteworthy. It combines the proven pyrazole core with a strategically positioned aminophenyl group. This arrangement provides key hydrogen bonding donors and acceptors, as well as a vector for synthetic modification, making it an ideal starting point for targeting specific enzyme active sites, particularly those of protein kinases. Numerous approved drugs and clinical candidates, such as the kinase inhibitors Crizotinib and AT9283, feature a pyrazole core, underscoring its clinical relevance.[2][10][11] This guide will focus primarily on the anticancer applications of this scaffold, where it has shown exceptional promise.

Predominant Biological Activity: Anticancer Efficacy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, largely through the inhibition of protein kinases that are critical for tumor cell growth, proliferation, and survival.[4][5]

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of many cancers. The pyrazole scaffold is an effective "hinge-binder," capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases, thereby acting as a competitive inhibitor.[6][10]

A primary target for this class of compounds is the Aurora kinase family (Aurora A and B).[12][13] These are serine/threonine kinases that play essential roles in mitotic progression. Their overexpression in various cancers makes them attractive therapeutic targets.[13] Inhibition of Aurora kinases by pyrazole derivatives can lead to defects in chromosome segregation, endoreduplication, and ultimately, apoptotic cell death.[10][12]

The logical workflow for identifying and characterizing such inhibitors is outlined below.

Caption: Key positions for modification on the pyrazole scaffold.

Quantitative Data from Cytotoxicity Studies

The efficacy of novel pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. The table below summarizes representative data for derivatives targeting Aurora kinases, demonstrating potent activity.

| Compound ID | Target Kinase | Cell Line | Activity (GI50 / IC50) | Reference |

| Compound 5h | Aurora-A | MCF-7 (Breast) | 0.12 µM | [12] |

| Compound 5e | Aurora-A | MDA-MB-231 (Breast) | 0.63 µM | [12] |

| Compound P-6 | Aurora-A | (Enzymatic Assay) | 0.11 µM | [14] |

| Compound 59 | DNA Intercalation | HepG2 (Liver) | 2.0 µM | [4] |

| Danusertib | Aurora A/B, ABL | (Various) | nM Potency | [10] |

This table is a representative summary. Values are extracted from multiple sources to illustrate the general potency of the scaffold.

Key Experimental Protocols

Reproducible and validated assays are the bedrock of drug discovery research. The following section provides a detailed, step-by-step protocol for the MTT assay, a standard method for assessing the in vitro cytotoxicity of compounds like the pyrazole derivatives discussed. [15][16][17]

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [16]Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. [15] Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. [16] Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

Test compounds (pyrazole derivatives) dissolved in DMSO

-

MTT reagent (5 mg/mL in sterile PBS) * Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Causality: This density ensures cells are in the logarithmic growth phase during the experiment.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivatives in culture medium from a DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank Control: Wells with medium only (no cells) for background subtraction. * Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

Causality: A 72-hour incubation allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). [17] * Incubate the plate for an additional 4 hours at 37°C.

-

Causality: This incubation period is sufficient for metabolically active cells to convert a measurable amount of MTT to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [17] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. * Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Abs_test / Abs_vehicle) * 100

-

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Future Perspectives and Drug Development

The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly in oncology. Future research will likely focus on several key areas:

-

Improving Kinase Selectivity: While potent, many early-generation inhibitors target multiple kinases. [10][11]Future efforts will aim to design derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: As with many targeted therapies, acquired resistance is a significant challenge. The development of next-generation pyrazole derivatives that can inhibit mutated forms of kinases (e.g., Abl T315I) is an active area of research. [11]* Exploring New Therapeutic Areas: While the focus has been on cancer, the diverse biological activities of pyrazoles suggest potential applications in inflammatory diseases, neurodegenerative disorders, and infectious diseases. [1][6][18][19]

Conclusion

Derivatives of this compound represent a versatile and potent class of biologically active molecules. Their proven ability to inhibit key protein kinases, such as Aurora kinases, establishes them as valuable leads in the discovery of new anticancer agents. Through rational design, guided by detailed structure-activity relationship studies and validated by robust experimental protocols, these compounds hold significant promise for addressing unmet needs in clinical oncology and beyond. Continued exploration of this privileged scaffold is poised to deliver the next generation of targeted therapies.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- Cytotoxicity MTT Assay Protocols and Methods.

- Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- MTT assay protocol. Abcam.

- Cell Viability Assays - Assay Guidance Manual.

- A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evalu

- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation.

- Recent Advances in the Development of Pyrazole Deriv

- Pyrazole Biomolecules as Cancer and Inflamm

- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.

- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central.

- Pyrazoles as anticancer agents: Recent advances.

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.

- Current status of pyrazole and its biological activities.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine EGFR inhibitor. Selleck Chemicals.

- N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.

- Bioactive and pharmacologically importan. JOCPR.

- Structure-activity relationships. | Download Scientific Diagram.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.

- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Aminophenyl-pyrazole Compounds

Introduction: The Aminophenyl-pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its versatility and presence in numerous clinically approved drugs.[1][2][3] When functionalized with an aminophenyl group, this core structure gives rise to the aminophenyl-pyrazole class of compounds, a privileged framework in the rational design of targeted therapeutics.[1][4] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

A significant portion of their therapeutic potential stems from their action as potent and often selective enzyme inhibitors, particularly targeting protein kinases.[1][2][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7][8] Aminophenyl-pyrazole derivatives have been successfully developed as inhibitors of various kinase families, including cyclin-dependent kinases (CDKs), Polo-like kinase 1 (PLK1), Fms-like receptor tyrosine kinase 3 (FLT3), and p38 MAP kinase.[1][8][9][10]

This guide provides an in-depth exploration of the core mechanism of action for aminophenyl-pyrazole compounds, focusing on their role as kinase inhibitors. We will dissect their molecular interactions, the downstream cellular consequences, and the robust experimental workflows required to validate their mechanism from the test tube to the cell.

Part 1: The Primary Molecular Mechanism - Competitive Kinase Inhibition

The predominant mechanism of action for many therapeutically relevant aminophenyl-pyrazole compounds is the inhibition of protein kinase activity. They typically function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase catalytic domain.[11][12]

Interaction with the Kinase ATP-Binding Pocket

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Aminophenyl-pyrazole inhibitors are designed to mimic the adenine portion of ATP, allowing them to occupy the active site. Their binding is stabilized by a series of non-covalent interactions:

-

Hinge Binding: The pyrazole core is often the key "hinge-binding" motif. One of its nitrogen atoms forms a critical hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase, the flexible loop connecting the N- and C-terminal lobes of the catalytic domain.[13] This interaction anchors the inhibitor in the active site.

-

Hydrophobic Pockets: The aminophenyl group and other substituents on the pyrazole ring extend into adjacent hydrophobic pockets within the ATP-binding site. These interactions contribute significantly to the inhibitor's potency and, crucially, its selectivity for specific kinases over others.[14]

-

DFG Motif Interaction: Some advanced aminophenyl-pyrazole inhibitors, such as the p38 inhibitor BIRB 796, are classified as "Type II" inhibitors. They bind to a specific "DFG-out" inactive conformation of the kinase, where the conserved Asp-Phe-Gly (DFG) motif is flipped.[14] This induces a conformational change that exposes an additional allosteric pocket, allowing for interactions that confer high affinity and selectivity.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the specific chemical groups attached to the core scaffold.[4][15] Medicinal chemistry efforts focus on modifying these substituents to optimize potency, selectivity, and drug-like properties.

-

Substitutions on the Phenyl Ring: Modifications to the aminophenyl ring can dramatically alter target specificity. For instance, adding bulky groups can create steric hindrance that prevents binding to kinases with smaller ATP pockets, thereby increasing selectivity.

-

Decorations on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring influence both hinge-binding affinity and interactions within the deeper parts of the active site.[15][16] Small changes can switch a compound from a promiscuous kinase inhibitor to a highly selective one.[17]

The logical relationship between the inhibitor structure and its binding mode is a cornerstone of rational drug design.

Caption: Inhibitor-Target Interaction Logic.

Part 2: Experimental Validation of the Mechanism of Action

A claim of kinase inhibition must be substantiated by a rigorous, multi-step validation process. This process moves from a simplified biochemical environment to a complex, physiologically relevant cellular context.

Step 1: Biochemical Assays for Direct Target Engagement & Potency

The first step is to confirm that the compound directly inhibits the catalytic activity of the purified target kinase. Luminescence-based assays are the industry standard for their high throughput, sensitivity, and safety, having largely replaced traditional radiometric assays.[7]

Featured Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] The intensity of the luminescence signal is directly proportional to kinase activity.

Causality Behind Experimental Choices:

-

Why ADP-Glo™? It is a universal assay applicable to virtually any kinase, substrate, and ATP concentration.[7][18] Its two-step process (terminating the kinase reaction and depleting remaining ATP before converting ADP to a detectable signal) minimizes interference from assay components and compound fluorescence.[11]

-

Why use ATP at Km? Performing the assay with the ATP concentration at its Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[11] It provides a standardized condition for comparing the potency of different compounds.

Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate, and aminophenyl-pyrazole compound dilutions. The final DMSO concentration should be kept constant (typically ≤1%) to avoid solvent-induced artifacts.[7]

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase and 2.5 µL of the compound at various concentrations. Pre-incubate for 15-30 minutes at room temperature to allow compound binding.[11]

-

Initiation: Start the reaction by adding 5 µL of a solution containing the substrate and ATP (at Km concentration). Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

-

Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Potency & Selectivity Profile

The output of these experiments is typically summarized in a table to compare the potency against the primary target and a panel of other kinases to assess selectivity.

| Compound ID | Target Kinase (e.g., FLT3) IC50 (nM)[9] | Off-Target Kinase (e.g., CDK2) IC50 (nM)[9] | Off-Target Kinase (e.g., KDR) IC50 (nM)[9] | Selectivity Ratio (Off-Target/Target) |

| 8t | 0.089 | 0.719 | >1000 | 8.1 / >11,235 |

| FN-1501 | 2.33 | 1.02 | 1.55 | 0.4 / 0.7 |

Data adapted from a study on 1H-pyrazole-3-carboxamide derivatives.[9]

Step 2: Cell-Based Assays for Downstream Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme is not enough.[19] The critical next step is to prove that it can engage its target within the complex environment of a living cell and modulate the intended signaling pathway.[19]

Featured Protocol: Western Blot for Phospho-Substrate Levels

This workflow directly assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. For a p38 MAPK inhibitor, a key substrate is MAPK-activated protein kinase 2 (MK2).

Signaling Pathway Diagram:

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Methodology:

-

Cell Culture & Treatment: Plate cells (e.g., macrophages for p38 pathway analysis) and allow them to adhere. Treat with various concentrations of the aminophenyl-pyrazole inhibitor for a predetermined time (e.g., 1 hour).

-

Stimulation: Add a stimulus (e.g., Lipopolysaccharide - LPS) to activate the p38 MAPK pathway. Incubate for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MK2).

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., anti-total-MK2) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading and that the inhibitor did not cause protein degradation.

Step 3: Biophysical Assays for Target Engagement Confirmation

The final piece of the puzzle is to biophysically confirm that the compound physically binds to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[20][21]

Principle of CETSA®: The principle is based on ligand-induced thermal stabilization.[20] When a protein binds to a ligand (like our inhibitor), it becomes thermodynamically more stable. Consequently, it requires a higher temperature to denature and aggregate.[22][23]

Experimental Workflow Diagram:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

-

Cell Treatment: Treat two populations of intact cells, one with the aminophenyl-pyrazole inhibitor and one with a vehicle control (e.g., DMSO).

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[24]

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[24]

-

Analysis: Collect the supernatant containing the soluble protein fraction.

-

Quantification: Analyze the amount of the soluble target protein remaining at each temperature using Western Blot or other detection methods.

-

Data Interpretation: Plot the amount of soluble protein against temperature for both the treated and vehicle control samples. A successful target engagement will result in a "thermal shift," where the curve for the drug-treated sample is shifted to the right (higher temperatures), indicating the protein was stabilized by the compound.[21]

Conclusion

The aminophenyl-pyrazole scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors. Understanding their mechanism of action requires a systematic and evidence-based approach. By combining biochemical assays to define potency, cell-based assays to confirm pathway modulation, and biophysical methods like CETSA to verify target engagement, researchers can build a comprehensive and trustworthy profile of these promising therapeutic compounds. This rigorous, multi-faceted validation is essential for progressing a compound from a chemical curiosity to a potential clinical candidate.

References

- Biochemical Kinase Assays. Thermo Fisher Scientific - SA.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.